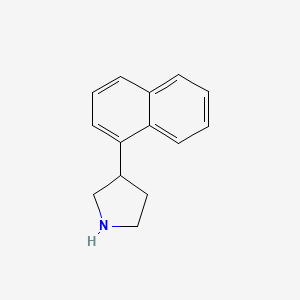

3-(1-Naphthyl)pyrrolidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-naphthalen-1-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-7,12,15H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMCVZGLGDBGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 1 Naphthyl Pyrrolidine and Its Derivatives

Stereoselective Synthesis Strategies for Naphthyl-Pyrrolidine Scaffolds

The creation of naphthyl-substituted pyrrolidines with precise control over stereochemistry is a significant challenge in modern organic synthesis. The development of catalytic asymmetric methods has been pivotal in providing access to enantiomerically enriched products, which are often required for biological applications. These strategies primarily rely on the formation of the five-membered ring through stereocontrolled bond-forming reactions.

Asymmetric [3+2] Cycloaddition Reactions

The [3+2] cycloaddition of an azomethine ylide with an olefin is one of the most powerful and atom-economical methods for constructing the pyrrolidine (B122466) core. This reaction can generate up to four new contiguous stereocenters in a single step. chim.it The key to its asymmetric variant lies in the use of chiral catalysts—either metal complexes or purely organic molecules—that can effectively discriminate between the prochiral faces of the reacting partners. metu.edu.tr

Chiral metal complexes have proven to be highly effective catalysts for asymmetric [3+2] cycloadditions. The metal center, coordinated to a chiral ligand, acts as a Lewis acid to activate one of the reactants and create a chiral environment that directs the approach of the other component.

Palladium-Catalyzed Cycloadditions: Palladium catalysis is a well-established method for the enantioselective synthesis of pyrrolidines. shareok.org Specifically, the palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines provides a robust route to these heterocycles. acs.orgresearchgate.net The use of novel phosphoramidite (B1245037) ligands has been central to achieving high levels of stereocontrol. researchgate.net These conditions are tolerant of a wide variety of imine acceptors, allowing for the synthesis of complex pyrrolidine structures with excellent yields and selectivities. researchgate.net For instance, reactions involving substituted TMM donors with N-tosyl aldimines can proceed with high regio-, diastereo-, and enantioselectivity, offering a reliable pathway to polysubstituted pyrrolidines. researchgate.net

Copper(I)-Catalyzed Cycloadditions: Copper(I) complexes, particularly when paired with ferrocenyl-based phosphine (B1218219) ligands like Fesulphos, are exceptionally effective in catalyzing the 1,3-dipolar cycloaddition of azomethine ylides. rsc.org This system has been successfully applied to the synthesis of precursors for axially chiral 2-naphthylpyrroles. The process begins with a highly enantioselective cycloaddition between an iminoester derived from 2-methyl-1-naphthaldehyde (B1308352) and a dipolarophile, such as N-methylmaleimide. rsc.org The resulting endo-pyrrolidine adduct is formed with excellent enantioselectivity, which can be further enhanced by optimizing the reaction temperature.

Table 1: Copper(I)/Fesulphos-Catalyzed Cycloaddition for Naphthyl-Pyrrolidine Synthesis Data sourced from Organic Letters, 2024. rsc.org

| Entry | Dipolarophile | Yield (%) | ee (%) | Diastereoselectivity |

| 1 | N-Phenylmaleimide | 95 | 99 | >98:2 (endo) |

| 2 | Diethyl Fumarate | 98 | 88 | >98:2 (endo) |

| 3 | Fumaronitrile | 99 | 98 | >98:2 (endo) |

Silver(I)-Catalyzed Cycloadditions: Silver(I) salts, in combination with chiral ligands, also serve as effective catalysts for asymmetric [3+2] cycloadditions. These reactions typically involve the in-situ generation of an azomethine ylide from an α-amino ester and an aldehyde, such as naphthaldehyde. The silver catalyst coordinates with the reactants, facilitating the cycloaddition with high stereocontrol. Research has demonstrated that using chiral phosphine ligands with a silver(I) source can produce highly substituted pyrrolidines in excellent yields (up to 99%) and with significant enantioselectivity (up to 86% ee). researchgate.net The use of a one-pot procedure, where all reactants are combined at the outset, makes this method highly efficient for building molecular diversity. researchgate.net Silver carbonate (Ag₂CO₃) has also been used to catalyze the diastereoselective synthesis of densely substituted pyrrolidines from azomethine ylides.

Organocatalysis offers a complementary approach to metal catalysis, avoiding the use of potentially toxic or expensive metals. These reactions rely on small, chiral organic molecules to induce enantioselectivity.

Azomethine Ylide-Based Approaches: The organocatalytic enantioselective [3+2] cycloaddition between α,β-unsaturated aldehydes and azomethine ylides is a cornerstone of modern pyrrolidine synthesis. Azomethine ylides are typically generated in situ from the condensation of an α-amino acid or ester with an aldehyde, which can include naphthaldehyde to introduce the desired substituent. In a common mechanistic pathway, a chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether) condenses with the α,β-unsaturated aldehyde to form an enamine intermediate. This enamine then reacts as the dipolarophile with the azomethine ylide in a highly stereocontrolled fashion, dictated by the steric environment of the catalyst. This strategy provides access to densely functionalized, enantiopure pyrrolidines that serve as versatile synthetic intermediates. researchgate.net

Tartaric Acid-Mediated Systems: While tartaric acid and its derivatives are not typically used as direct catalysts for [3+2] cycloaddition reactions, they are fundamental as chiral building blocks for the synthesis of more complex organocatalysts and ligands. For example, new pyrrolidine-based organocatalysts have been synthesized starting from L- or D-tartaric acid. The inherent stereochemistry of tartaric acid is used to install multiple stereocenters in the catalyst backbone, creating a well-defined chiral pocket that can effectively control the stereochemical outcome of reactions like aldol (B89426) or Michael additions, which are often used to synthesize pyrrolidine precursors.

Achieving high levels of both enantioselectivity (control of mirror images) and diastereoselectivity (control of stereoisomers that are not mirror images) is the ultimate goal of these synthetic methods. This control is exerted through the careful selection of the catalyst, ligand, solvent, and reaction temperature.

In metal-catalyzed systems, the structure of the chiral ligand is the primary determinant of stereoselectivity. For the Cu(I)-catalyzed cycloaddition leading to naphthyl-pyrrolidines, the Fesulphos ligand creates a rigid chiral environment around the metal center, effectively shielding one face of the coordinated azomethine ylide, leading to a highly enantioselective reaction with excellent endo-diastereoselectivity. rsc.org Similarly, in palladium-catalyzed reactions, bulky phosphoramidite ligands are crucial for achieving high enantiomeric excess. researchgate.net

The stereochemical outcome is also influenced by the geometry of the azomethine ylide and the nature of the substituents. The relative orientation of the substituents on the ylide dipole determines the diastereoselectivity of the final pyrrolidine ring. By tuning the electronic properties and steric bulk of the substituents on both the ylide and the dipolarophile, chemists can favor the formation of a specific diastereomer.

Table 2: Comparison of Stereoselectivity in Metal-Catalyzed [3+2] Cycloadditions Data compiled from multiple sources. researchgate.netrsc.org

| Catalytic System | Ligand Type | Typical ee (%) | Typical Diastereoselectivity |

| Palladium(II) | Phosphoramidite | >90 | High |

| Copper(I) | Fesulphos | 88-99 | >98:2 (endo) |

| Silver(I) | Chiral Phosphine | up to 86 | High |

Cascade and Domino Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. These processes are highly efficient, atom-economical, and can rapidly build molecular complexity from simple starting materials.

A novel and safer alternative to using potentially explosive diazo compounds for generating carbenes is the use of enynals. In the presence of a transition metal catalyst, enynals can undergo cyclization to form a furyl-metal-carbenoid intermediate. This reactive species can then participate in a variety of cascade sequences.

One such strategy involves a domino process initiated by the N–H insertion of a β-arylaminoketone into an enynal-derived zinc-carbenoid. This is followed by a subsequent intramolecular aldol reaction to furnish highly functionalized pyrrolidines. This methodology has been shown to be effective for substrates containing a naphthyl group on the amine. The reaction proceeds with high diastereoselectivity (>98:2), demonstrating that the bulky naphthyl substituent is well-tolerated and does not impede the desired cascade pathway. This approach is notable for its use of an earth-abundant zinc catalyst and its operation under mild conditions.

Doubly Annulative Strategies for Fused Pyrrolidine Systems

Doubly annulative strategies represent a powerful approach for the rapid construction of complex, fused pyrrolidine systems from simple precursors in a single synthetic operation. These cascade reactions involve the formation of multiple rings in a sequential manner, often proceeding through domino or tandem pathways. A notable example is the use of double 1,3-dipolar cycloadditions of azomethine ylides to construct polycyclic pyrrolidines. mdpi.com

One such strategy involves a pseudo five-component reaction for the diastereoselective synthesis of "butterfly-shaped" bispiro[oxindole-pyrrolidine]s. mdpi.com This reaction proceeds through the formation of two semi-stabilized azomethine ylides derived from the decarboxylation of an amino acid and subsequent α-C-H functionalization of the newly formed pyrrolidine ring. mdpi.com Another application of this concept is the synthesis of tetracyclic pyrrolizidines through a decarboxylative double [3+2] cycloaddition reaction. mdpi.com These methods provide efficient access to intricate molecular architectures that would otherwise require lengthy, multi-step syntheses.

| Starting Materials | Reagents/Conditions | Product Type | Key Features |

| Glycine, Aldehydes, Maleimides | Zeolite HY, 90 °C | Bispiro[oxindole-pyrrolidine]s | Pseudo five-component reaction, high diastereoselectivity. mdpi.com |

| Glycine, Aldehydes, Olefinic Oxindoles | Heat | Tetracyclic Pyrrolizidines | Decarboxylative double [3+2] cycloaddition. mdpi.com |

| Amino acids, Dienes | N/A | Fused Pyrrolidine Systems | Intramolecular cycloaddition cascades. |

Biocatalytic Transformations

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. The use of enzymes offers unparalleled stereocontrol and functional group tolerance under mild reaction conditions.

A significant advancement in pyrrolidine synthesis is the development of enzymatic intramolecular C(sp³)–H amination. researchgate.netacs.orgnih.govcaltech.edu This method utilizes engineered enzymes to catalyze the insertion of a nitrene into a C-H bond, forming the pyrrolidine ring. researchgate.netacs.orgnih.govcaltech.edu This transformation provides a direct and atom-economical route to chiral pyrrolidines from readily available organic azides. acs.orgnih.govcaltech.edu The reaction is typically mediated by an iron-nitrene intermediate through a hydrogen atom abstraction followed by a radical recombination mechanism. researchgate.net

Researchers have successfully demonstrated the construction of chiral pyrrolidines and indolines via this abiological intramolecular C(sp³)–H amination of organic azides. researchgate.netacs.orgnih.govcaltech.edu This enzymatic platform offers a powerful tool for accessing valuable N-heterocyclic building blocks. researchgate.netacs.orgnih.govcaltech.edu

The enzymes used for C(sp³)–H amination are often not naturally occurring and require significant engineering to achieve the desired activity and selectivity. nih.govnih.govmpg.de Directed evolution has become an indispensable tool for creating these tailor-made biocatalysts. nih.govmpg.deillinois.eduillinois.edu This process mimics natural evolution in the laboratory, involving iterative rounds of gene mutagenesis to create a library of enzyme variants, followed by high-throughput screening to identify mutants with improved properties. nih.govillinois.edu

For instance, cytochrome P411, a P450 enzyme variant where the axial cysteine ligand to the heme iron is replaced by serine, has been a successful starting point for directed evolution. researchgate.netacs.orgnih.govcaltech.edunsf.gov Through sequential rounds of site-saturation mutagenesis and screening, variants have been generated that can catalyze the formation of pyrrolidine derivatives with high turnover numbers and excellent enantioselectivity. researchgate.netacs.orgnih.govnsf.gov This approach has yielded enzymes like P411-PYS-5149, which is capable of catalyzing the insertion of an alkyl nitrene into C(sp³)–H bonds to construct pyrrolidines with good enantioselectivity and catalytic efficiency. researchgate.netacs.orgnih.govcaltech.edu

| Enzyme Variant | Substrate Type | Product | Enantiomeric Ratio (er) | Yield |

| P411-PYS-5149 | Organic Azides | Chiral Pyrrolidines | Up to 99:1 | Up to 74% |

| P411-INS-5151 | Aryl Azides | Chiral Indolines | N/A | N/A |

Kinetic Resolution Techniques for Enantiomeric Enrichment of Pyrrolidine Precursors

Kinetic resolution is a widely used strategy for separating enantiomers from a racemic mixture. wikipedia.org This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer. wikipedia.org Both enzymatic and non-enzymatic methods have been successfully applied to the kinetic resolution of pyrrolidine precursors. rsc.org

Enzymatic methods often employ hydrolases for the hydrolysis of esters attached to the pyrrolidine ring, providing access to enantiomerically enriched pyrrolidines under mild conditions. rsc.org While highly selective, a drawback of enzymatic resolutions can be a limited substrate scope. rsc.org Non-enzymatic methods, such as those employing chiral oxazaborolidine catalysts for the reduction of racemic C-3 substituted pyrrolidine-2,5-diones, have also been developed. nih.gov Dynamic kinetic resolution (DKR) is an advancement that combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. rsc.org

| Resolution Method | Substrate Type | Chiral Catalyst/Reagent | Product | Key Features |

| Enzymatic Hydrolysis | Racemic Proline Derivatives | Hydrolases | Enantioenriched Pyrrolidines | Mild conditions, high selectivity. rsc.org |

| Asymmetric Deprotonation | N-Boc-pyrrolidines | (-)-sparteine/sec-butyllithium | 2-substituted-N-Boc-pyrrolidines | Dynamic kinetic resolution possible. rsc.org |

| Catalytic Reduction | Racemic C-3 substituted pyrrolidine-2,5-diones | Chiral Oxazaborolidine | Enantioenriched Pyrrolidinones | High efficiency. nih.gov |

Functionalization and Derivatization Approaches of Pyrrolidine Ring Systems

The α-position of the pyrrolidine ring is a common site for functionalization, leading to a diverse array of derivatives with potential biological activity. rsc.org A recently developed redox-neutral method allows for the direct α-arylation of pyrrolidines in a one-pot reaction. rsc.orgrsc.org This approach utilizes a quinone monoacetal as an oxidizing agent and a base, such as DABCO. rsc.org The reaction proceeds through the formation of an iminium ion intermediate, which is then trapped by an aromatic nucleophile, such as a phenol (B47542) or naphthol, to yield the α-aryl-substituted pyrrolidine. rsc.orgrsc.org

This methodology has been shown to be effective with various naphthols and substituted phenols, affording the corresponding α-arylated pyrrolidines in good to excellent yields. rsc.org The reaction conditions are also compatible with other cyclic amines like piperidine (B6355638) and tetrahydroisoquinoline, although yields may be lower. rsc.org This approach provides a green and practical alternative to metal-mediated α-functionalization methods. rsc.orgrsc.org

| Pyrrolidine Substrate | Aromatic Nucleophile | Product | Yield |

| Pyrrolidine | β-Naphthol | α-(2-Naphthyl)pyrrolidine | High |

| Pyrrolidine | α-Naphthol | α-(1-Naphthyl)pyrrolidine | High |

| Pyrrolidine | Sesamol | α-(1,3-Benzodioxol-5-yl)pyrrolidine | High |

| Pyrrolidine | Methoxy-substituted Phenols | α-(Methoxyphenyl)pyrrolidines | Comparable to Naphthols |

N-Substituted Pyrrolidine Synthesis

The synthesis of N-substituted pyrrolidines is a foundational aspect of creating diverse derivatives. The substituent on the nitrogen atom can significantly influence the molecule's biological activity and physicochemical properties. Various methods have been developed to introduce a wide range of substituents onto the pyrrolidine nitrogen.

One common strategy is the three-component condensation reaction, often a variant of the Mannich reaction. This one-pot synthesis involves the reaction of a suitable pyrrolidine precursor, an aldehyde (such as formaldehyde), and a secondary amine (like piperazine (B1678402) or morpholine (B109124) derivatives). nih.gov This method is efficient for creating N-substituted 3,4-pyrroledicarboximides, yielding the desired products under mild conditions. nih.gov

Another powerful technique is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. This process allows for the simultaneous formation of the 3-aryl bond and the saturated pyrrolidine ring from a pyrroline (B1223166) precursor. chemrxiv.orgnih.gov While traditional Mizoroki-Heck reactions on N-acyl pyrrolines often yield mixtures of products, the use of N-alkyl pyrrolines directs the reaction towards the desired hydroarylated pyrrolidine product. chemrxiv.org This approach is notable for its broad substrate scope and its ability to deliver drug-like molecules in a single step from readily available starting materials. chemrxiv.orgnih.gov

Furthermore, asymmetric synthesis strategies can be employed to produce enantiomerically pure N-substituted pyrrolidines. One such method involves using a chiral auxiliary, like tert-butanesulfinamide, to guide stereochemistry during key steps such as a Tsuji-Trost allylation, followed by cyclization to form the pyrrolidine ring. researchgate.net

| Method | Description | Key Reactants | Reference |

| Three-Component Condensation | A one-pot reaction to form N-substituted pyrrolidine derivatives. | Pyrrolidine precursor, formaldehyde, secondary amine | nih.gov |

| Palladium-Catalyzed Hydroarylation | A process that arylates a pyrroline at the 3-position while reducing the double bond. | N-alkyl pyrroline, aryl halide, palladium catalyst | chemrxiv.orgnih.gov |

| Asymmetric Synthesis via Chiral Auxiliary | A multi-step synthesis using a removable chiral group to control stereochemistry. | Ketone, tert-butanesulfinamide, palladium catalyst | researchgate.net |

Introduction of Naphthyl Moiety through Specific Coupling Reactions

The introduction of a naphthyl group at the 3-position of a pyrrolidine ring is a key step in synthesizing the target scaffold. Modern cross-coupling reactions provide efficient and versatile tools for forming the crucial carbon-carbon bond between the pyrrolidine and naphthalene (B1677914) systems.

A premier method for this transformation is the palladium-catalyzed hydroarylation of an N-substituted-2,3-dihydro-1H-pyrrole (pyrroline). chemrxiv.orgnih.gov This reaction couples the pyrroline with a naphthyl halide (e.g., 1-bromonaphthalene (B1665260) or 1-iodonaphthalene). Unlike conventional Mizoroki-Heck reactions which can be unpredictable with N-alkyl azacycloalkenes, this hydroarylation process effectively delivers 3-aryl pyrrolidines. chemrxiv.org The reaction proceeds by adding the aryl group and a hydrogen atom across the double bond of the pyrroline, resulting in the desired 3-(1-Naphthyl)pyrrolidine scaffold. The process has a broad substrate scope, making it a powerful tool for generating libraries of such compounds. nih.gov

| Reaction Type | Substrates | Catalyst System | Product | Reference |

| Palladium-Catalyzed Hydroarylation | N-Alkyl-2,3-dihydro-1H-pyrrole, 1-Naphthyl halide | Palladium catalyst (e.g., Pd(OAc)2) with a suitable ligand | N-Alkyl-3-(1-naphthyl)pyrrolidine | chemrxiv.orgnih.gov |

Construction of Spiro-Pyrrolidine-Naphthalene Architectures

Spiro-pyrrolidine architectures, where the pyrrolidine ring shares a single atom with another ring system, represent a class of compounds with significant three-dimensional complexity. A highly effective method for constructing these structures is the 1,3-dipolar cycloaddition reaction . nih.goviaea.org

This reaction typically involves the in situ generation of an azomethine ylide, which then acts as the 1,3-dipole. mdpi.com A common approach is the condensation of an α-amino acid (such as sarcosine (B1681465) or L-proline) with a ketone. nih.govrsc.org To create a spiro-pyrrolidine-naphthalene structure, a naphthalene-containing ketone like acenaphthenequinone (B41937) can be used. The resulting azomethine ylide then reacts with a dipolarophile, such as an alkene or alkyne, to form the spiro-pyrrolidine ring in a highly stereoselective manner. nih.gov

Multicomponent reactions (MCRs) are particularly powerful for synthesizing complex spiro compounds. ua.es A one-pot, three-component reaction between a ketone (e.g., isatin (B1672199) or ninhydrin), an amino acid, and a suitable dipolarophile can efficiently assemble intricate spiro[indoline-pyrrolidine] derivatives. iaea.orgmdpi.com By extension, using naphthalene-based starting materials in such MCRs allows for the construction of spiro-pyrrolidine-naphthalene frameworks. These reactions often proceed with high yield and excellent control over stereochemistry. mdpi.comrsc.org

| Reaction Strategy | Key Components | Intermediate | Resulting Architecture | Reference |

| 1,3-Dipolar Cycloaddition | Acenaphthenequinone, α-Amino acid (e.g., L-proline), Dipolarophile (e.g., N-substituted maleimide) | Azomethine ylide | Spiro[acenaphthylene-pyrrolidine] | nih.gov |

| Three-Component Reaction | Isatin, Sarcosine, trans-1,2-Dibenzoylethylene | Azomethine ylide | Spiro[indoline-pyrrolidine] | iaea.org |

| Catalytic Stereoselective Synthesis | 5-Arylidene thiazolidine-2,4-diones, Isatin, Secondary amino acids | Azomethine ylide | Spiro thiazolidine-pyrrolidine | rsc.org |

Retrosynthetic Analysis of Naphthyl-Pyrrolidine Scaffolds

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthetic route. researchgate.net For a generic N-substituted this compound scaffold, several logical disconnections can be proposed.

A primary disconnection is the C3-Naphthyl bond. This bond can be retrosynthetically cleaved via a hydroarylation pathway. This leads back to an N-substituted-2,3-dihydro-1H-pyrrole and a 1-naphthyl halide. The N-substituted pyrroline can be further simplified to a known precursor. This approach is synthetically viable through the palladium-catalyzed hydroarylation reaction previously discussed. chemrxiv.orgnih.gov

An alternative strategy involves disconnections of the C-N bonds within the pyrrolidine ring, suggesting a 1,3-dipolar cycloaddition approach. This retrosynthetic pathway breaks the molecule down into three components: a naphthalene-containing aldehyde or ketone, an amine, and a component that will form the C4-C5 bond of the pyrrolidine ring. This aligns with the multicomponent strategies used to build complex pyrrolidine and spiro-pyrrolidine systems.

A third approach involves building the naphthyl-substituted backbone first, followed by cyclization to form the pyrrolidine ring. For example, an intramolecular radical amination of a suitably functionalized N-chlorosulfonamide derivative containing a naphthyl group could be envisioned. researchgate.net

These retrosynthetic pathways highlight the key bond formations and strategic considerations required to access the this compound scaffold, with the palladium-catalyzed hydroarylation representing one of the most direct and modern approaches.

Advanced Spectroscopic and Structural Elucidation of Naphthyl Pyrrolidine Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their spatial relationships.

The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR signals is the first step in structural verification. The ¹H-NMR spectrum provides information on the number of different types of protons, their electronic environment, and their spin-spin coupling with neighboring protons. The ¹³C-NMR spectrum reveals the number of non-equivalent carbons and their hybridization state.

For a compound like 3-(1-Naphthyl)pyrrolidine, the ¹H-NMR spectrum is expected to show distinct regions for the aromatic protons of the naphthyl group and the aliphatic protons of the pyrrolidine (B122466) ring. The naphthyl protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The pyrrolidine protons appear in the more shielded, upfield region (δ 1.5-4.0 ppm). The diastereotopic nature of the methylene (B1212753) protons on the pyrrolidine ring can lead to complex splitting patterns. researchgate.net

The ¹³C-NMR spectrum complements the proton data. Aromatic carbons of the naphthyl group resonate at lower field (δ 120-140 ppm), while the sp³-hybridized carbons of the pyrrolidine ring appear at higher field (δ 25-60 ppm). chemicalbook.com The specific chemical shifts are influenced by the substitution pattern and local electronic effects. nih.govmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound This table presents expected chemical shift values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrrolidine-H2, H5 | ~3.0-3.5 (m) | ~50-55 (CH₂) |

| Pyrrolidine-H3 | ~3.6-3.9 (m) | ~40-45 (CH) |

| Pyrrolidine-H4 | ~2.0-2.4 (m) | ~30-35 (CH₂) |

| Naphthyl-H2' to H8' | ~7.4-8.2 (m) | ~123-135 (CH) |

| Naphthyl-C1' | - | ~138-142 (C) |

| Naphthyl-C4a', C8a' | - | ~130-134 (C) |

While 1D NMR provides essential data, 2D NMR techniques are crucial for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org A COSY spectrum of this compound would display cross-peaks connecting the signals of adjacent protons within the pyrrolidine ring (e.g., H3 with H2 and H4). memphis.edu This allows for the unambiguous assignment of the aliphatic spin system and helps trace the connectivity throughout the pyrrolidine scaffold. researchgate.net

Distortionless Enhancement by Polarization Transfer (DEPT): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.calibretexts.org A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. memphis.edu For this compound, the DEPT-135 spectrum would confirm the presence of two CH₂ groups and one CH group in the pyrrolidine ring, and multiple CH groups in the naphthyl moiety, corroborating the structural assignment.

X-ray Crystallography for Absolute and Relative Stereochemical Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique is invaluable for determining bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. researchgate.net

For naphthyl-pyrrolidine derivatives, X-ray analysis can confirm the connectivity and establish the stereochemical configuration. researchgate.net For example, in the related structure 3-[(2-hydroxy-1-naphthyl)(pyrrolidin-1-yl)methyl]benzonitrile, X-ray diffraction confirmed the relative conformation at the chiral carbon atom. nih.gov

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. researchgate.net These interactions can include strong hydrogen bonds, weaker C-H···π interactions, π-π stacking between aromatic rings, and van der Waals forces. nih.govuky.edu

Hydrogen Bonding: In this compound, the secondary amine (N-H) group can act as a hydrogen bond donor, while the nitrogen atom itself can be an acceptor, leading to the formation of intermolecular N-H···N hydrogen bonds that link molecules into chains or more complex networks.

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR)) for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. scispace.com Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique vibrational spectrum. nih.gov For this compound, the FTIR spectrum would display characteristic absorption bands confirming the presence of the key structural components. mdpi.comresearchgate.netiaea.org

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine (Pyrrolidine) | 3300 - 3500 (medium, sharp) |

| C-H Stretch (Aromatic) | Naphthyl Ring | 3000 - 3100 (medium) |

| C-H Stretch (Aliphatic) | Pyrrolidine Ring | 2850 - 2960 (strong) |

| C=C Stretch (Aromatic) | Naphthyl Ring | 1500 - 1600 (medium) |

| N-H Bend | Secondary Amine (Pyrrolidine) | 1550 - 1650 (medium) |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 (medium) |

| C-H Out-of-Plane Bend | Substituted Naphthalene (B1677914) | 770 - 810 (strong) |

Mass Spectrometry for Molecular Mass Verification and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for the structural elucidation of novel compounds, providing vital information on the molecular weight and fragmentation patterns. For this compound, mass spectrometry confirms the molecular mass and offers insights into its structural stability and the characteristic fragmentation pathways of its naphthyl and pyrrolidine moieties.

The molecular formula for this compound is C₁₄H₁₅N, which gives a calculated molecular weight of approximately 197.28 g/mol . In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this molecular weight. The presence of this peak is the primary method for confirming the molecular mass of the compound.

The fragmentation of this compound under electron ionization (EI) is predicted to follow pathways characteristic of both the naphthalene and pyrrolidine ring systems. The stability of the aromatic naphthalene ring suggests that it will likely remain intact in many fragmentation processes.

Key fragmentation pathways for the pyrrolidine ring involve cleavage at the bonds adjacent to the nitrogen atom (alpha-cleavage). This is a common fragmentation mechanism for amines and can lead to the formation of stable iminium ions. For this compound, alpha-cleavage could result in the loss of various fragments from the pyrrolidine ring, leading to characteristic peaks in the mass spectrum.

The naphthyl group itself can also undergo fragmentation, typically through the loss of small neutral molecules like acetylene (B1199291) (C₂H₂) or diacetylene (C₄H₂), which is characteristic of polycyclic aromatic hydrocarbons.

Based on these principles, a proposed fragmentation pattern for this compound can be outlined. The initial ionization would produce the molecular ion at m/z 197. Subsequent fragmentation could involve the loss of a hydrogen radical to form a stable ion at m/z 196. Cleavage of the C-C bond between the naphthyl group and the pyrrolidine ring could lead to a fragment corresponding to the naphthylmethyl cation (C₁₁H₉⁺) at m/z 141. Fragmentation of the pyrrolidine ring could generate a variety of smaller charged species.

The following table summarizes the expected major ions in the mass spectrum of this compound.

| m/z Value | Proposed Fragment Ion | Formula |

| 197 | Molecular Ion [M]⁺ | [C₁₄H₁₅N]⁺ |

| 196 | [M-H]⁺ | [C₁₄H₁₄N]⁺ |

| 168 | [M-C₂H₅]⁺ | [C₁₂H₁₀N]⁺ |

| 154 | [M-C₃H₇]⁺ | [C₁₁H₈N]⁺ |

| 141 | Naphthylmethyl cation | [C₁₁H₉]⁺ |

| 128 | Naphthalene radical cation | [C₁₀H₈]⁺ |

| 70 | Pyrrolidinyl cation | [C₄H₈N]⁺ |

This detailed analysis of the mass spectrum allows for the unambiguous verification of the molecular weight of this compound and provides a deeper understanding of its chemical structure through the interpretation of its fragmentation patterns.

Chromatographic Enantioseparation and Purity Assessment of Naphthyl Pyrrolidine Systems

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the premier technique for the enantioseparation of a vast array of chiral compounds, including those with a naphthyl-pyrrolidine scaffold. The fundamental principle of chiral HPLC lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive, leading to different retention times and, thus, separation.

Enantiomeric Excess Determination and Separation Optimization

The primary goal of chiral HPLC in this context is the accurate determination of the enantiomeric excess, which is a measure of the purity of one enantiomer in a mixture. The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram.

Optimization of the separation is crucial for achieving baseline resolution of the enantiomeric peaks, which is essential for accurate quantification. Key parameters that are systematically varied during method development include the composition of the mobile phase (e.g., the ratio of non-polar and polar solvents), the type and concentration of additives (e.g., acids or bases for basic or acidic compounds, respectively), the flow rate, and the column temperature. For instance, in the separation of naphthylpyrrole derivatives, which are structurally related to 3-(1-Naphthyl)pyrrolidine, optimization of the mobile phase composition has been shown to be critical for achieving effective separation on polysaccharide-based CSPs.

Application of Chiral Stationary Phases (e.g., CHIRAL-AGP, CHIRAL-CBH)

Protein-based CSPs are a versatile class of stationary phases used for the direct enantioseparation of a wide range of chiral compounds. Among these, CHIRAL-AGP (based on α1-acid glycoprotein) and CHIRAL-CBH (based on cellobiohydrolase) are particularly noteworthy for their broad applicability in reversed-phase chromatography. nih.gov

CHIRAL-AGP is known for its versatility, capable of separating acidic, basic, and neutral compounds. nih.gov The retention and enantioselectivity on a CHIRAL-AGP column are highly dependent on the mobile phase pH, the type and concentration of the organic modifier (e.g., 2-propanol, acetonitrile), and the buffer concentration. nih.gov For a basic compound like this compound, a mobile phase with a pH in the range of 4 to 7 would typically be explored to optimize the ionic interactions with the stationary phase. nih.gov

CHIRAL-CBH is particularly effective for the separation of basic compounds and can serve as a complementary stationary phase to CHIRAL-AGP. nih.gov The method development strategy for CHIRAL-CBH is similar to that for CHIRAL-AGP, focusing on the optimization of mobile phase parameters to achieve the desired separation. nih.gov

Table 1: General Screening Conditions for this compound on Protein-Based CSPs

| Parameter | CHIRAL-AGP | CHIRAL-CBH |

| Mobile Phase Buffer | 10 mM Ammonium (B1175870) Acetate (B1210297) | 10 mM Ammonium Acetate or Phosphate Buffer |

| Initial pH Screening | 4.5, 5.8, 7.0 | 4.5, 5.8, 7.0 |

| Organic Modifier | 2-Propanol or Acetonitrile (0-20%) | 2-Propanol or Acetonitrile (0-20%) |

| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |

| Temperature | Ambient | Ambient |

This table presents a generalized starting point for method development based on established protocols for protein-based chiral stationary phases.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are also highly effective for the enantioseparation of a wide range of chiral compounds, including those containing aromatic groups like the naphthyl moiety. Columns such as CHIRALPAK® IA, which is based on amylose tris(3,5-dimethylphenylcarbamate), have demonstrated success in resolving structurally similar compounds. nih.govnih.gov The versatility of these columns allows for their use in both normal-phase and reversed-phase modes, offering a broad range of selectivity. amerigoscientific.com

Indirect Methods via Diastereomer Formation for Enhanced Resolution

In cases where direct chiral separation is challenging, an indirect approach involving the formation of diastereomers can be employed. sielc.com This method involves reacting the racemic this compound with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated on a standard achiral HPLC column.

A suitable CDA should be enantiomerically pure and react quantitatively with the analyte. For a secondary amine like this compound, a common CDA would be a chiral isocyanate or a chiral acid chloride. After separation of the diastereomers, the individual enantiomers of this compound can be recovered by cleaving the derivatizing group, if necessary. This method not only facilitates separation but can also enhance the detectability of the analyte if a chromophoric or fluorophoric CDA is used.

Gas Chromatography (GC) for Diastereomeric Ratio Determination

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of chiral compounds like this compound, GC can be particularly useful for determining the diastereomeric ratio after derivatization.

Similar to the indirect HPLC approach, the enantiomers of this compound can be derivatized with a chiral reagent to form diastereomers. These diastereomers, having different boiling points and volatilities, can then be separated on a standard achiral GC capillary column. The choice of the derivatizing agent is critical and should result in thermally stable and volatile diastereomers. For example, acylation of the pyrrolidine (B122466) nitrogen with a chiral acyl chloride could produce suitable diastereomers for GC analysis.

The determination of the diastereomeric ratio is achieved by integrating the peak areas of the separated diastereomers in the gas chromatogram. Optimization of the GC method would involve adjusting the temperature program, carrier gas flow rate, and injection parameters to achieve baseline separation of the diastereomeric peaks. While specific GC methods for this compound are not extensively documented, the principles of diastereomeric separation by GC are well-established for other chiral amines.

Method Development for High-Purity Compound Isolation

The isolation of high-purity enantiomers of this compound is often necessary for further studies, such as the investigation of their specific biological activities. Preparative chiral HPLC is the most common technique for achieving this on a laboratory scale.

The development of a preparative HPLC method begins with the optimization of the analytical separation. The goal is to achieve a high resolution (Rs > 1.5) and a good separation factor (α) between the enantiomeric peaks, which allows for higher loading capacity on the preparative column. Polysaccharide-based CSPs are often favored for preparative applications due to their high loading capacity. nih.gov

Once a suitable analytical method is established, it is scaled up to a preparative scale. This involves using a larger diameter column packed with the same stationary phase and adjusting the flow rate accordingly. The sample concentration and injection volume are maximized to increase the throughput while maintaining the separation. The fractions corresponding to each enantiomeric peak are collected, and the solvent is evaporated to yield the isolated, high-purity enantiomers. The purity and enantiomeric excess of the isolated fractions are then confirmed by analytical chiral HPLC.

Mechanistic Investigations and Stereochemical Control Principles in Naphthyl Pyrrolidine Synthesis

Elucidation of Reaction Pathways for Naphthyl-Pyrrolidine Formation

The construction of the naphthyl-substituted pyrrolidine (B122466) core is often achieved through powerful catalytic transformations, most notably via cycloaddition reactions. rsc.org Understanding the intricate pathways of these reactions is crucial for optimizing conditions and designing new, more efficient synthetic methods.

Asymmetric catalysis is paramount for producing enantiomerically pure naphthyl-pyrrolidines. Two prominent catalytic systems, one based on copper and the other on palladium, have been extensively studied.

Copper-Catalyzed 1,3-Dipolar Cycloaddition: A highly effective method for synthesizing chiral pyrrolidines involves the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. acs.orgacs.org The catalytic cycle, often employing a Cu(I)/chiral ligand complex, can be described as follows:

Formation of the Catalyst Complex: A copper(I) salt (e.g., CuI) coordinates with a chiral ligand, such as Fesulphos, to form the active chiral catalyst.

Generation of the Azomethine Ylide: The chiral copper complex facilitates the deprotonation of an iminoester derived from a naphthyl amine and glycinate, typically using a mild base like triethylamine (B128534) (Et3N). This generates a copper-associated azomethine ylide. nih.gov

[3+2] Cycloaddition: The chiral azomethine ylide undergoes a concerted or stepwise [3+2] cycloaddition reaction with an electron-deficient alkene (dipolarophile). The chiral environment created by the ligand on the copper center dictates the facial selectivity of the approach of the dipolarophile, thereby controlling the stereochemistry of the newly formed stereocenters in the pyrrolidine ring.

Product Release and Catalyst Regeneration: After the cycloaddition, the resulting copper-containing pyrrolidine product releases the desired N-H pyrrolidine, regenerating the active Cu(I) catalyst, which can then enter a new catalytic cycle.

Palladium-Catalyzed [3+2] Cycloaddition: An alternative pathway utilizes a palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines. nih.govorganic-chemistry.org This reaction proceeds through a distinct catalytic cycle:

Generation of the Pd-TMM Intermediate: The reaction is initiated by the in situ generation of a zwitterionic Pd-TMM intermediate from a TMM precursor, such as (2-[(trimethylsilyl)methyl]allyl) acetate (B1210297). nih.gov This step involves ionization and subsequent desilylation, promoted by an acetate.

Nucleophilic Addition: The nucleophilic Pd-TMM complex adds to the electrophilic imine derived from a naphthyl amine.

Ring Closure: The resulting zwitterionic intermediate undergoes ring closure. This occurs via the intramolecular attack of the nitrogen nucleophile onto the π-allylpalladium moiety. nih.gov

Product Formation and Catalyst Turnover: This final step forms the 3-(1-Naphthyl)pyrrolidine product and regenerates the active palladium catalyst. The stereochemistry is controlled by a chiral phosphoramidite (B1245037) ligand coordinated to the palladium center throughout the cycle. organic-chemistry.org

The transient species formed during these catalytic cycles are central to the reaction's outcome. While often too reactive for direct isolation, their existence and structure are inferred through mechanistic studies, computational analysis, and trapping experiments.

Azomethine Ylides: These are nitrogen-based 1,3-dipoles that are key intermediates in the most common pathway to substituted pyrrolidines. nih.govrsc.org In the context of naphthyl-pyrrolidine synthesis, they are typically generated in situ from the condensation of a naphthyl amine and an α-amino acid derivative or from an iminoester. nih.govut.ac.ir The geometry of the azomethine ylide, which can exist in 'W', 'S', or 'U' shapes, significantly influences the stereochemical outcome of the subsequent cycloaddition. nih.gov The ylide is stabilized by the metal catalyst, which also serves to create a chiral environment for the reaction.

Iminium Intermediates: In some synthetic routes, particularly those involving organocatalysis, an iminium intermediate is formed. For instance, the condensation of an amine with an aldehyde can generate an iminium ion, which then acts as an electrophile. beilstein-journals.org In the context of Brønsted acid catalysis, the protonation of an enamine can lead to an iminium species that directs the subsequent reaction. nih.gov

Metal Carbenoids: While less common for the direct synthesis of the pyrrolidine ring itself in this context, metal carbenoids are crucial intermediates in other related heterocyclic syntheses. They are highly reactive species and are not typically proposed as key intermediates in the major cycloaddition pathways for forming this compound. The dominant intermediates in the most successful strategies remain metal-associated azomethine ylides or TMM complexes. nih.govnih.gov

Advanced Stereocontrol Mechanisms

Achieving high levels of stereoselectivity is the ultimate goal in the asymmetric synthesis of this compound. This requires precise control over which of the many possible stereoisomers is formed.

In [3+2] cycloaddition reactions, controlling the relative orientation of the reactants is critical.

Regioselectivity: This refers to the orientation of the dipole addition to the dipolarophile. For example, in the reaction between an azomethine ylide and an unsymmetrical alkene, two different regioisomers can be formed. ut.ac.ir The regiochemical outcome is governed by both steric and electronic factors, including the frontier molecular orbitals (HOMO-LUMO interactions) of the ylide and the dipolarophile. nih.govut.ac.ir In many optimized systems for naphthyl-pyrrolidine synthesis, the regioselectivity is exclusive, leading to a single constitutional isomer. nih.govmdpi.com Computational studies using Density Functional Theory (DFT) have been employed to predict and rationalize the observed regioselectivity by analyzing the activation energies of different reaction pathways. ut.ac.iracs.org

Diastereoselectivity: Once the regiochemistry is set, the relative stereochemistry of the newly formed chiral centers must be controlled. In the cycloaddition, this manifests as endo vs. exo selectivity. The diastereomeric ratio is highly dependent on the steric hindrance of the substituents on both the azomethine ylide (including the naphthyl group) and the dipolarophile, as well as the specific catalyst and reaction conditions used. nih.govacs.org The use of chiral auxiliaries or chiral catalysts can effectively steer the reaction towards a single diastereomer. ut.ac.ir For instance, in reactions forming spiro-pyrrolidines, diastereomeric ratios exceeding >99:1 are often achieved. ut.ac.irmdpi.com

Enantioselectivity refers to the preferential formation of one enantiomer over the other. This is almost exclusively achieved through asymmetric catalysis, where a chiral catalyst creates a diastereomeric transition state.

The mechanism of chiral induction relies on the specific interaction between the catalyst-substrate complex and the incoming reactant. In copper-catalyzed cycloadditions, the chiral Fesulphos ligand creates a defined three-dimensional pocket around the metal center. nih.gov The azomethine ylide coordinates to the copper in a specific conformation, leaving one face of the ylide preferentially exposed for the dipolarophile to attack. Similarly, in palladium-catalyzed reactions, chiral phosphoramidite ligands establish a chiral environment that differentiates the two faces of the imine or the TMM intermediate, leading to high enantiomeric excess (ee). nih.govorganic-chemistry.org The choice of ligand is critical, as subtle changes in its structure can dramatically impact the enantioselectivity. nih.govbeilstein-journals.org

| Catalyst/Ligand System | Reaction Type | Substrate Scope | Achieved Enantioselectivity (ee) | Reference |

| CuI / Fesulphos | 1,3-Dipolar Cycloaddition | Naphthyl Iminoesters | 83-99% | nih.gov |

| Pd(OAc)2 / L12 (bis-2-naphthyl phosphoramidite) | [3+2] TMM Cycloaddition | N-Boc Imines | up to 84% | nih.gov |

| AgOAc / FAM Ligand | 1,3-Dipolar Cycloaddition | Aryl-substituted azomethine ylides | (not specified) | researchgate.net |

| (S)-1-Naphthyl Glycolic Acid | Brønsted Acid Catalysis | Achiral Enamines | up to 92% | nih.gov |

A particularly sophisticated stereocontrol strategy involves the transfer of chirality from a stereocenter to a stereogenic axis. This is relevant in naphthyl-pyrrolidine derivatives where the rotation around the C(naphthyl)–C(pyrrolidine) or C(naphthyl)–N(pyrrole) bond is restricted, leading to atropisomerism. rsc.org

This strategy typically involves a two-step process:

Enantioselective Creation of a Stereocenter: First, a catalytic asymmetric reaction, such as a 1,3-dipolar cycloaddition, is used to create a chiral pyrrolidine with one or more stereocenters with high enantiopurity. acs.orgnih.gov

Chirality Transfer via Aromatization: The chiral pyrrolidine is then subjected to a reaction, often an oxidation, that converts the pyrrolidine ring into a pyrrole (B145914) ring. acs.org During this aromatization process, the stereochemical information from the original stereocenter is transferred to the newly formed chiral axis. The success of this transfer depends on the energy barrier to rotation around the new axis. The presence of bulky substituents on the naphthyl ring and/or the pyrrole ring is often necessary to create a high rotational barrier, thus locking the molecule into a specific atropisomeric conformation. nih.govresearchgate.net Mild oxidation conditions, such as using DDQ under blue light irradiation at low temperatures, have been shown to facilitate effective central-to-axial chirality transfer with minimal erosion of enantiomeric excess. acs.orgacs.org This approach provides access to a unique class of axially chiral N-aryl pyrroles that would be difficult to synthesize using other methods. rsc.orgresearchgate.net

Investigation of Stereochemical Lability and Epimerization Pathways

The stereochemical integrity of chiral centers is a critical aspect in the study of pharmacologically active molecules. In the case of this compound, the stereocenter at the C3 position of the pyrrolidine ring is a key determinant of its three-dimensional structure and, consequently, its biological activity. The potential for lability at this center, leading to epimerization, is a subject of significant mechanistic interest.

While direct studies on the epimerization of this compound are not extensively documented, an understanding of its potential stereochemical lability can be inferred from studies of related 3-substituted pyrrolidine systems and compounds with naphthyl moieties attached to chiral centers. The stability of the C3 stereocenter is influenced by several factors, including the conformational dynamics of the pyrrolidine ring and the steric and electronic properties of the naphthyl substituent.

The pyrrolidine ring is not planar and exists in various puckered conformations, often described as envelope or twist forms. The substituent at the C3 position can occupy either a pseudo-axial or pseudo-equatorial position, and the energy difference between these conformations influences the ring's dynamic behavior. For a bulky substituent like the 1-naphthyl group, there is a strong preference for the pseudo-equatorial orientation to minimize steric strain. This conformational locking can contribute to the stereochemical stability of the C3 center.

However, under certain conditions, such as acidic or basic environments, epimerization at the C3 position could potentially occur. This would likely proceed through a mechanism involving the reversible formation of a planar or near-planar intermediate, such as an enamine or an iminium ion, depending on the reaction conditions. For instance, in an acidic medium, protonation of the pyrrolidine nitrogen could be followed by a ring-opening and re-closure sequence, or a deprotonation-reprotonation at the C3 position if the C-H bond is sufficiently activated. The large naphthyl group could influence the rate and equilibrium of such processes.

Furthermore, studies on the racemization of axially chiral naphthyl-pyrrole derivatives have shown that the rotational barrier around the C-N bond connecting the naphthyl and pyrrole rings can be substantial. While this compound is a case of central chirality rather than axial chirality, these studies highlight the significant steric interactions involving the naphthyl group that can restrict conformational changes and potentially influence the stability of the adjacent stereocenter.

Below is a table summarizing factors that can influence the stereochemical lability of 3-substituted pyrrolidines, which are applicable to the analysis of this compound.

| Factor Influencing Stereochemical Lability | Potential Effect on this compound |

| Conformational Rigidity of the Pyrrolidine Ring | The bulky 1-naphthyl group likely favors a pseudo-equatorial position, leading to a more rigid ring conformation and increased stereochemical stability. |

| Acidic or Basic Conditions | Could facilitate epimerization through the formation of planar intermediates (e.g., iminium ions or enamines), allowing for loss and re-establishment of stereochemistry at C3. |

| Steric Hindrance from the Naphthyl Group | The large size of the naphthyl group can hinder the approach of reagents or catalysts that might promote epimerization, thus enhancing stereochemical integrity. It also creates a significant rotational barrier that can influence the stability of conformers. |

| Electronic Effects of the Naphthyl Group | The aromatic nature of the naphthyl group could potentially stabilize charged intermediates involved in epimerization pathways, although this effect is likely secondary to steric considerations. |

Analysis of Activation Modes in Catalysis (e.g., Intramolecular Hydrogen Bond Activation)

The stereoselective synthesis of this compound and related compounds often relies on sophisticated catalytic strategies to control the formation of the chiral center at the C3 position. A key aspect of this control lies in the specific activation modes employed by the catalyst to orchestrate the bond-forming events in a three-dimensional space. One of the most powerful and widely studied activation modes in the asymmetric synthesis of pyrrolidine derivatives is the use of intramolecular hydrogen bonding. mdpi.com

In this context, a chiral catalyst, often an organocatalyst derived from proline or other chiral amines, can interact with the substrates through the formation of one or more hydrogen bonds. This non-covalent interaction serves to pre-organize the transition state, bringing the reacting partners into a specific orientation that favors the formation of one enantiomer over the other.

A common strategy involves a bifunctional catalyst that possesses both a hydrogen-bond donor (e.g., an amide N-H, a thiourea, or a squaramide) and a Lewis basic site (e.g., a tertiary amine). In the synthesis of a 3-substituted pyrrolidine, the catalyst can activate the electrophile through hydrogen bonding, while the nucleophile is oriented by another part of the catalyst or by steric interactions.

For the synthesis of this compound, a hypothetical catalytic cycle involving intramolecular hydrogen bond activation could proceed as follows:

Enamine Formation: The pyrrolidine-based catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral enamine intermediate.

Hydrogen Bond-Mediated Activation: The hydrogen-bond donor moiety on the catalyst forms an intramolecular hydrogen bond with a functional group on the incoming nucleophile or, in the case of a Michael addition, with the electrophile (e.g., a nitroalkene). This interaction serves to position the reactants in a highly ordered transition state.

Stereoselective Bond Formation: The nucleophilic attack of the enamine onto the activated electrophile occurs from a specific face, dictated by the steric environment created by the catalyst and the directing effect of the intramolecular hydrogen bond.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral pyrrolidine product and regenerate the catalyst for the next cycle.

The table below presents examples of catalyst functionalities and their roles in activation, which are relevant to the synthesis of chiral pyrrolidines.

| Catalyst Functionality | Role in Activation | Relevance to this compound Synthesis |

| Secondary Amine (e.g., from Proline) | Forms a chiral enamine or iminium ion intermediate with a carbonyl compound. | A key feature for many organocatalytic routes to substituted pyrrolidines. |

| Hydrogen-Bond Donor (e.g., Amide, Thiourea, Squaramide) | Activates and orients the electrophile or nucleophile through hydrogen bonding in the transition state. mdpi.com | Crucial for achieving high enantioselectivity by creating a well-defined chiral environment. |

| Bulky Substituents on the Catalyst | Provide steric hindrance to direct the approach of the reactants, shielding one face of the intermediate. | Complements the directing effect of hydrogen bonding to enhance stereocontrol. |

| Aromatic Groups on the Catalyst | Can engage in π-π stacking interactions with aromatic substrates, further organizing the transition state. | The naphthyl group of the substrate could potentially interact with an aromatic moiety on the catalyst. |

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the precise nature of these intramolecular hydrogen bonds and other non-covalent interactions in the transition states of such reactions. These studies often reveal a network of interactions that collectively contribute to the stabilization of the desired transition state, leading to high levels of stereoselectivity.

Computational and Theoretical Chemistry Studies of Naphthyl Pyrrolidine Compounds

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is widely employed due to its favorable balance between computational cost and accuracy, making it a powerful tool for studying complex organic molecules like 3-(1-Naphthyl)pyrrolidine. nih.govresearchgate.net

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. By calculating the forces on each atom, the method iteratively adjusts the atomic positions until a minimum energy structure is found. conicet.gov.ar For this compound, this would involve defining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Once the geometry is optimized, a wealth of electronic properties can be calculated. Among the most important are the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). conicet.gov.ardntb.gov.ua The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govchemrxiv.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. dntb.gov.uanih.gov A small HOMO-LUMO gap generally indicates high chemical reactivity and polarizability, whereas a large gap suggests higher stability. nih.govnih.gov

In a typical DFT study of a molecule like this compound, the HOMO might be localized on the electron-rich naphthalene (B1677914) ring, indicating it as the likely site for electrophilic attack. The LUMO could be distributed across both the naphthalene and pyrrolidine (B122466) moieties. These calculations provide a quantitative basis for understanding the molecule's reactivity. youtube.comresearchgate.net

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.6 to -5.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -0.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 5.3 |

| Dipole Moment (µ) | Measure of the net molecular polarity | 1.5 to 2.5 D |

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures. By calculating properties like nuclear magnetic shielding tensors, vibrational frequencies, and electronic transition energies, theoretical spectra for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be generated. nih.govnih.govchemrxiv.org

For instance, Gauge-Including Atomic Orbital (GIAO) DFT methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, often sufficient to distinguish between different isomers or conformers. nih.govmdpi.com These theoretical predictions, when compared with experimental spectra, can confirm assignments and provide a more detailed structural elucidation. chemrxiv.org Similarly, by calculating the vibrational modes of the molecule, a theoretical IR spectrum can be produced, helping to assign specific peaks in the experimental spectrum to particular bond stretches or bends. conicet.gov.ar Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, predicting the λmax values in a UV-Vis spectrum. dntb.gov.ua

| Spectroscopic Technique | Parameter | Predicted Value (DFT) | Experimental Value |

|---|---|---|---|

| ¹³C NMR | Naphthyl C1' | 134.1 ppm | 133.8 ppm |

| Pyrrolidine C3 | 45.2 ppm | 44.9 ppm | |

| ¹H NMR | Naphthyl H8' | 8.15 ppm | 8.10 ppm |

| Pyrrolidine H3 | 3.50 ppm | 3.45 ppm | |

| UV-Vis | λmax | 285 nm | 282 nm |

DFT is a powerful tool for exploring the mechanisms of chemical reactions at the molecular level. mdpi.com It can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. scielo.br The synthesis of 3-arylpyrrolidines, for example, can occur through various routes, including 1,3-dipolar cycloadditions or palladium-catalyzed hydroarylation. nih.govresearchgate.netmdpi.com

By calculating the energies of the transition states for different possible pathways, researchers can determine the most likely reaction mechanism. nih.gov For a 1,3-dipolar cycloaddition reaction to form the pyrrolidine ring, DFT can elucidate the regio- and stereoselectivity by comparing the activation energies of the different transition states leading to various isomers. researchgate.netnih.gov This analysis provides a detailed understanding of why a particular product is formed, guiding the optimization of reaction conditions to improve yield and selectivity. scielo.br Non-covalent interaction (NCI) analyses can further reveal the subtle stabilizing forces, such as π-π stacking between a naphthyl ring and another reactant, that influence the stereochemical outcome.

Molecular Modeling and Simulations

While DFT provides detailed electronic structure information, molecular modeling and simulations are used to explore the dynamic behavior and conformational landscape of molecules. These methods often employ classical mechanics (force fields) to model molecular motion and interactions over time, allowing for the study of larger systems and longer timescales.

The five-membered pyrrolidine ring is not planar and exists in a continuous series of puckered conformations. d-nb.info This conformational flexibility is described by a concept known as pseudorotation. The specific puckering of the ring can be defined by two parameters: the phase angle (P) and the maximum puckering amplitude (τm). The two most common conformations are the "envelope" (E), where four atoms are coplanar, and the "twist" (T), where no four atoms are coplanar.

Molecular modeling is a cornerstone of rational drug design. nih.govnih.govunimi.it By understanding the structure-activity relationships (SAR) of a class of compounds, new derivatives with improved properties can be designed in silico before being synthesized in the lab. nih.govscielo.br For naphthyl-pyrrolidine compounds, which may have applications in areas such as neuroscience or oncology, molecular modeling can be used to design new analogs with enhanced potency, selectivity, or pharmacokinetic profiles. nih.govresearchgate.net

Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can identify the key structural features that contribute to a desired biological effect. nih.gov For example, a 3D-QSAR model might reveal that increasing the steric bulk at a certain position on the naphthalene ring or altering the substitution on the pyrrolidine nitrogen enhances binding to a biological target. scielo.br Based on these models, virtual libraries of new naphthyl-pyrrolidine derivatives can be created and screened computationally to prioritize the most promising candidates for synthesis and experimental testing. researchgate.net This computational-first approach significantly accelerates the discovery and optimization of new bioactive molecules. nih.gov

Structure-Activity Relationship (SAR) Studies for Guiding Chemical Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For naphthyl-pyrrolidine compounds, these studies aim to identify key structural features, or pharmacophores, that are essential for their therapeutic effects, thereby guiding the design of more potent and selective molecules. The pyrrolidine ring is a versatile scaffold, valued for its three-dimensional structure which allows for a thorough exploration of the pharmacophore space. researchgate.netnih.gov

SAR analyses of various pyrrolidine derivatives have revealed critical insights. For instance, the stereochemistry of the pyrrolidine ring is often a determining factor for biological activity. Studies on certain pyrrolidine acid analogs showed that a cis-configuration of substituents at the C-3 and C-4 positions was preferable to the trans orientation for potent dual agonistic activity at PPARα/γ receptors. nih.gov Similarly, the nature and position of substituents on attached aromatic systems, such as the naphthyl group, significantly modulate activity. In a series of pyrrolidine amide derivatives developed as N-acylethanolamine acid amidase (NAAA) inhibitors, SAR data indicated a preference for small, lipophilic substituents on a terminal phenyl group for optimal potency. rsc.org

While direct SAR studies on this compound are not extensively detailed in the public domain, valuable inferences can be drawn from related structures. For example, in the development of selective androgen receptor modulators (SARMs), researchers optimized a series of 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives. nih.gov This highlights the naphthyl group as a key component for activity at certain biological targets. Further SAR studies on pyrrolidine pentamine inhibitors of aminoglycoside acetyltransferase showed that while the core scaffold was essential, modifications at different positions had varied effects, demonstrating the potential for optimization. mdpi.com Specifically, alterations at the R1 position, which often bears an aromatic moiety, could significantly reduce inhibition, underscoring the importance of this group's placement and nature. mdpi.com

The table below summarizes general SAR findings for pyrrolidine-based compounds, which provide a framework for designing novel this compound analogs.

| Structural Moiety | Modification | Impact on Biological Activity | Target/Application Example | Reference |

|---|---|---|---|---|

| Pyrrolidine Ring | Stereochemistry (e.g., cis vs. trans) | Crucial for potency; cis-configuration can be preferred. | PPARα/γ dual agonists | nih.gov |

| Aromatic Substituent (e.g., Naphthyl) | Position and electronic properties of substituents | Modulates potency and selectivity. | Selective Androgen Receptor Modulators (SARMs) | nih.gov |

| Terminal Aromatic Group | Small, lipophilic groups | Enhances inhibitory potency. | NAAA Inhibitors | rsc.org |

| Pyrrolidine Core | Truncation or removal of the scaffold | Results in a loss of inhibitory activity. | Aminoglycoside Acetyltransferase Inhibitors | mdpi.com |

Ligand-Target Interaction Analysis (e.g., Computational Docking Studies for Binding Pockets)

Computational docking is a powerful tool used to predict the preferred orientation of a ligand when bound to a target protein, providing critical insights into the molecular interactions that stabilize the complex. This analysis is essential for understanding the mechanism of action and for the rational design of new inhibitors. For pyrrolidine-based compounds, docking studies have successfully identified key interactions within the binding pockets of various enzymes and receptors.

In a study of pyrrolidine derivatives as inhibitors of influenza neuraminidase, docking simulations revealed that the compounds fit into the active pocket of the enzyme, with key interactions being mediated by specific amino acid residues. nih.govresearchgate.net The analysis identified Trp178, Arg371, and Tyr406 as crucial residues, with hydrogen bonds and electrostatic forces being the primary drivers of the interaction between the ligands and the enzyme. nih.govresearchgate.net

Similarly, computational investigations of spiro[pyrrolidine-oxindole] derivatives as inhibitors of the Murine Double Minute 2 (MDM2)-p53 interaction used docking to understand the binding mode. scispace.com These studies help identify the amino acids that govern the activity and provide a basis for designing new molecules to disrupt this protein-protein interaction. scispace.com The results often highlight the importance of specific functional groups on the pyrrolidine scaffold that can form hydrogen bonds or engage in π-π stacking interactions. scispace.com

Molecular dynamics (MD) simulations are often used in conjunction with docking to assess the stability of the predicted ligand-protein complexes over time. scispace.comnih.gov These simulations confirmed the stability of docked pyrrolidine derivatives in the binding sites of targets like myeloid cell leukemia-1 (Mcl-1) and MDM2, validating the docking results. scispace.comnih.gov

The following table summarizes findings from docking studies on various pyrrolidine derivatives, illustrating the common targets and types of interactions observed.

| Target Enzyme/Protein | Pyrrolidine Derivative Class | Key Interacting Residues | Primary Interaction Types | Reference |

|---|---|---|---|---|

| Influenza Neuraminidase | General Pyrrolidines | Trp178, Arg371, Tyr406 | Hydrogen Bonding, Electrostatic Interactions | nih.govresearchgate.net |

| MDM2-p53 | Spiro[pyrrolidine-oxindoles] | Not specified | Hydrogen Bonding, π-π Interactions | scispace.com |

| Myeloid cell leukemia-1 (Mcl-1) | General Pyrrolidines | Not specified | Stable complex formation | nih.gov |

| Papain-like Protease (PLpro) | Naphthalene Derivatives (related) | Binds to S3-S4 subsites | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Design Fingerprints in Chemical Space

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models serve as "design fingerprints," allowing researchers to predict the activity of novel, unsynthesized molecules and to understand which structural, electronic, or physicochemical properties are most influential. imist.ma

Both 2D and 3D-QSAR models have been developed for various classes of pyrrolidine derivatives. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful as they consider the three-dimensional properties of molecules. tandfonline.com

For instance, a 3D-QSAR study on 87 pyrrolidine derivatives as neuraminidase inhibitors developed robust models with good predictive power. nih.gov The models showed a strong correlation between the binding affinity and the experimental inhibitory concentration (pIC50). nih.gov The QSAR results confirmed the findings from docking studies, indicating that hydrogen bonds and electrostatic factors were highly significant contributors to the inhibitory activity. nih.gov Statistical validation of these models is crucial; in this case, the models yielded high correlation coefficients (R² values from 0.731 to 0.830) and cross-validated coefficients (Q² values from 0.560 to 0.611), indicating their reliability. nih.gov

Another comprehensive molecular modeling study on pyrrolidine derivatives as Mcl-1 inhibitors generated CoMFA, CoMSIA, and Hologram QSAR (HQSAR) models. nih.govtandfonline.com These models also demonstrated good stability and predictability, with the CoMFA model showing a predicted R² of 0.986. nih.govtandfonline.com The graphical outputs of these models, in the form of contour maps, visually represent regions where certain properties (e.g., steric bulk, positive electrostatic potential) would increase or decrease biological activity, providing a clear guide for designing new compounds. nih.gov Based on these QSAR models, new compounds with potentially higher inhibitory activity were successfully designed. nih.govtandfonline.com

The table below presents data from representative QSAR studies on pyrrolidine-containing compounds, highlighting the models' statistical quality.

| Target/Application | QSAR Model Type | Cross-Validated Coefficient (Q²) | Correlation Coefficient (R²) | Predictive R² (R²pred) | Key Finding/Descriptor | Reference |

|---|---|---|---|---|---|---|

| Influenza Neuraminidase | 3D-QSAR | 0.560 - 0.611 | 0.731 - 0.830 | Not Reported | Hydrogen bonds and electrostatic factors are key. | nih.gov |

| Mcl-1 Inhibitors | CoMFA | 0.689 | 0.999 | 0.986 | Generated contour maps to guide new designs. | nih.govtandfonline.com |

| Mcl-1 Inhibitors | CoMSIA | 0.614 | 0.923 | 0.815 | Model showed good stability and predictability. | nih.govtandfonline.com |

| Mcl-1 Inhibitors | HQSAR | 0.603 | 0.662 | 0.743 | Model showed good stability and predictability. | nih.govtandfonline.com |

| MDM2-p53 Inhibitors | CoMSIA | > 0.5 | > 0.6 | Not Reported | Model successfully used to design four new potent compounds. | scispace.com |

Applications of 3 1 Naphthyl Pyrrolidine and Its Derivatives in Advanced Organic Synthesis

Chiral Catalysis Utilizing Naphthyl-Pyrrolidine Organocatalysts

The integration of the bulky and sterically demanding naphthyl group onto the pyrrolidine (B122466) framework has led to the development of highly effective organocatalysts. These catalysts have demonstrated remarkable stereocontrol in a variety of asymmetric transformations.

Development of Proline-Derived and Structurally Related Organocatalysts